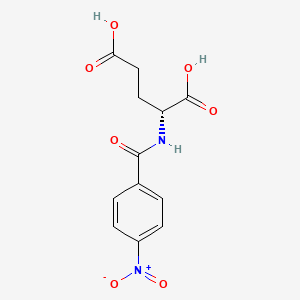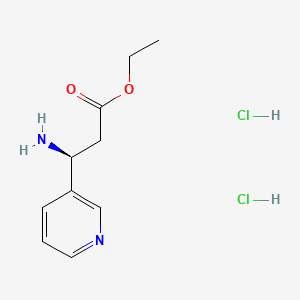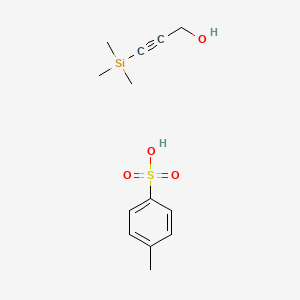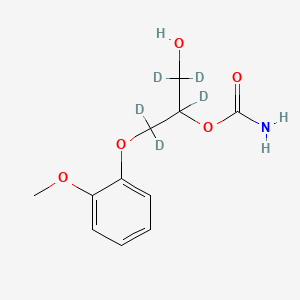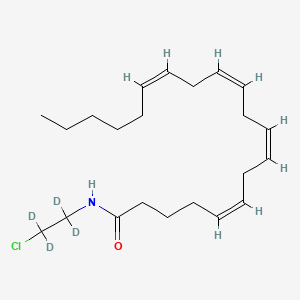
Arachidonyl-2-(chloroethyl-d4)amide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Arachidonyl-2-(chloroethyl-d4)amide is a synthetic compound known for its selective agonistic activity on cannabinoid receptors, particularly the cannabinoid receptor 1 (CB1). This compound is a deuterated analog of arachidonyl-2-chloroethylamide, which enhances its stability and allows for more precise experimental measurements. It is primarily used in research settings to study the endocannabinoid system and its physiological effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Arachidonyl-2-(chloroethyl-d4)amide involves the reaction of arachidonic acid with 2-chloroethylamine-d4. The process typically includes the following steps:
Activation of Arachidonic Acid: Arachidonic acid is first activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Amidation Reaction: The activated arachidonic acid is then reacted with 2-chloroethylamine-d4 under controlled conditions to form this compound. The reaction is usually carried out in an organic solvent such as dichloromethane (DCM) at room temperature.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques such as column chromatography or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions: Arachidonyl-2-(chloroethyl-d4)amide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be employed for substitution reactions.
Major Products:
Oxidation Products: Various oxidized forms of the compound.
Reduction Products: Reduced derivatives of this compound.
Substitution Products: Compounds where the chloroethyl group is replaced by other functional groups.
Aplicaciones Científicas De Investigación
Arachidonyl-2-(chloroethyl-d4)amide has several scientific research applications, including:
Chemistry: Used as a tool to study the chemical properties and reactivity of cannabinoid receptor agonists.
Biology: Employed in research to understand the role of the endocannabinoid system in various physiological processes.
Medicine: Investigated for its potential therapeutic effects in conditions such as pain, inflammation, and neurodegenerative diseases.
Industry: Utilized in the development of new drugs targeting the endocannabinoid system.
Mecanismo De Acción
Arachidonyl-2-(chloroethyl-d4)amide exerts its effects by binding to cannabinoid receptors, particularly the cannabinoid receptor 1 (CB1). This binding activates the receptor, leading to a cascade of intracellular signaling events. The activation of CB1 receptors modulates various physiological processes, including pain perception, appetite regulation, and mood. The compound’s deuterated form enhances its stability and allows for more precise experimental measurements.
Comparación Con Compuestos Similares
Arachidonyl-2-chloroethylamide: The non-deuterated analog of Arachidonyl-2-(chloroethyl-d4)amide, with similar biological activity but lower stability.
Arachidonyl ethanolamide (Anandamide): An endogenous cannabinoid receptor agonist with a similar structure but different functional groups.
2-Arachidonoylglycerol (2-AG): Another endogenous cannabinoid receptor agonist with a glycerol backbone.
Uniqueness: this compound is unique due to its deuterated form, which enhances its stability and allows for more precise experimental measurements. This makes it a valuable tool in research settings, particularly for studying the endocannabinoid system and its physiological effects.
Propiedades
IUPAC Name |
(5Z,8Z,11Z,14Z)-N-(2-chloro-1,1,2,2-tetradeuterioethyl)icosa-5,8,11,14-tetraenamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36ClNO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)24-21-20-23/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-21H2,1H3,(H,24,25)/b7-6-,10-9-,13-12-,16-15-/i20D2,21D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCJNCDSAIRBRIA-KALLKTRHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])Cl)NC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

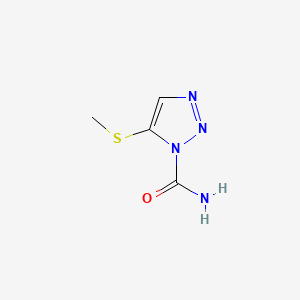
![[(2-Hydroxymethyl-4-cyano)phenyl]phenylmethanone](/img/structure/B585083.png)
